3-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-bicyclo[2.2.1]heptanyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c11-5-1-2-9-6-8-3-4-10(9)7-8/h8-10H,1-7,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTZSNXSBSAQAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1560125-40-7 | |
| Record name | 3-{bicyclo[2.2.1]heptan-2-yl}propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Strategies and Methodologies for 3 2 Bicyclo 2.2.1 Heptanyl Propan 1 Amine
Retrosynthetic Analysis of the 3-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine Scaffold
A retrosynthetic analysis of the target molecule, this compound, suggests that the primary disconnection can be made at the C-C bond between the bicyclic core and the propane (B168953) chain. This approach simplifies the synthesis into two main challenges: the formation of a functionalized bicyclo[2.2.1]heptane precursor and the subsequent elongation and amination of the side chain.
The bicyclo[2.2.1]heptane (also known as norbornane) core is readily accessible through the well-established Diels-Alder reaction between cyclopentadiene (B3395910) and a suitable dienophile. The choice of dienophile is critical as it must contain a functional group that can be later elaborated into the propan-1-amine chain. A plausible precursor would be a norbornene derivative bearing a functionalized two-carbon (e.g., an ester or aldehyde) or three-carbon substituent at the 2-position.
Further disconnection of the propan-1-amine chain reveals several potential synthetic routes. For instance, a three-carbon chain can be introduced via methods such as the Wittig reaction, Heck coupling, or Grignard addition to a norbornene-2-carboxaldehyde precursor. Subsequent functional group interconversions, such as reduction of a nitrile or amide, or reductive amination of an aldehyde, would then yield the desired primary amine.
Synthesis of the Bicyclo[2.2.1]heptane Core
The construction of the bicyclo[2.2.1]heptane skeleton is a cornerstone of this synthesis, with the Diels-Alder reaction being the most prominent and efficient method. nih.govacs.org
Diels-Alder Cycloaddition Reactions as a Foundational Approach
The Diels-Alder reaction, a [4+2] cycloaddition, is the foundational method for synthesizing the bicyclo[2.2.1]heptane system. nih.govacs.org This reaction typically involves the cycloaddition of cyclopentadiene (the diene) with an activated alkene (the dienophile). The high reactivity of cyclopentadiene and the stereospecific nature of the reaction make it an ideal choice for creating the rigid bicyclic framework with predictable stereochemistry. masterorganicchemistry.com The reaction can be performed under thermal conditions or catalyzed by Lewis acids to enhance reaction rates and selectivity. acs.org Water has also been explored as a green solvent medium for this type of cycloaddition. mjcce.org.mk
Norbornene Precursors in Bicyclo[2.2.1]heptane Synthesis
Norbornene and its derivatives are the direct products of the Diels-Alder reaction between cyclopentadiene and various dienophiles. These precursors are versatile intermediates for further functionalization. researchgate.net The choice of dienophile dictates the initial functionality on the bicyclic core. For instance, using acrolein as a dienophile yields norbornene-2-carboxaldehyde, while reaction with acrylonitrile (B1666552) provides norbornene-2-carbonitrile. These functional groups serve as handles for the subsequent introduction of the propan-1-amine chain.
Below is a table of common dienophiles used to generate functionalized norbornene precursors:
| Dienophile | Resulting Norbornene Precursor | Functional Group |
| Acrylonitrile | 5-Norbornene-2-carbonitrile | Nitrile (-CN) |
| Acrolein | 5-Norbornene-2-carboxaldehyde | Aldehyde (-CHO) |
| Methyl acrylate | Methyl 5-norbornene-2-carboxylate | Ester (-COOCH₃) |
| Nitroethylene | 2-Nitro-5-norbornene | Nitro (-NO₂) |
Stereoselective Formation of the Bicyclic System
A key feature of the Diels-Alder reaction is its inherent stereoselectivity. When substituted cyclopentadienes or dienophiles are used, the reaction can yield different stereoisomers, primarily the endo and exo products. The endo product, where the substituent on the dienophile is oriented towards the diene's π-system, is often the kinetically favored product due to secondary orbital interactions. However, the exo product is typically the thermodynamically more stable isomer. rsc.orgresearchgate.net
Reaction conditions can be tuned to favor one isomer over the other. For example, lower reaction temperatures generally favor the formation of the kinetic endo product, while higher temperatures can lead to the thermodynamic exo product via a retro-Diels-Alder reaction and subsequent re-cycloaddition. The stereochemistry of the bicyclic core is crucial as it dictates the spatial orientation of the propan-1-amine chain in the final product. Computational studies have been employed to understand and predict the origins of stereoselectivity in these reactions. researchgate.netnih.gov
Introduction and Functionalization of the Propan-1-amine Chain
Once the functionalized bicyclo[2.2.1]heptane core is synthesized, the next phase involves the installation and modification of the three-carbon side chain.
Chain Elongation Strategies to Install the Propane Linker
Several strategies can be employed to build the propane linker from the functional group on the norbornene precursor. The choice of method depends on the starting functional group and the desired efficiency.
From Norbornene-2-carboxaldehyde:
Wittig Reaction: Reaction with a two-carbon phosphorane ylide (e.g., (triphenylphosphoranylidene)acetonitrile) followed by reduction of the resulting alkene and nitrile functionalities.
Horner-Wadsworth-Emmons Reaction: A similar olefination reaction using a phosphonate (B1237965) carbanion, often providing better yields and stereoselectivity.
Aldol Condensation: Reaction with nitromethane (B149229) followed by reduction of the nitro group and the double bond.
From Norbornene-2-carbonitrile:
Grignard Reaction: Addition of ethylmagnesium bromide followed by reduction of the resulting imine and dehydration/reduction of the tertiary alcohol.
Reduction and Cyanide Chain Extension: Reduction of the nitrile to an amine, followed by protection, and then a two-carbon chain extension sequence.
From Norbornene-2-carboxylate:
Reduction and Oxidation: Reduction of the ester to an alcohol, followed by oxidation to the aldehyde, which can then be used in the strategies mentioned above.
Claisen Condensation: Condensation with ethyl acetate (B1210297) followed by decarboxylation and reduction steps.
Once a three-carbon chain with a suitable functional group (e.g., nitrile, ester, or ketone) is in place, the terminal amine can be introduced. Common methods include the reduction of a nitrile or amide using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. Reductive amination of a terminal aldehyde or ketone is another efficient method for installing the primary amine group.
Amination Reactions for Terminal Amine Group Introduction
The final installation of the primary amine on the propan-1-yl side chain is a pivotal transformation in the synthesis of the target compound. The choice of method depends on the nature of the immediate precursor, which typically possesses a terminal functional group amenable to conversion into an amine.
Reductive amination is a highly effective and widely used method for forming amines from carbonyl compounds. evitachem.comorganic-chemistry.org In the context of synthesizing this compound, this protocol begins with the corresponding aldehyde, 3-(2-Bicyclo[2.2.1]heptanyl)propanal. The reaction proceeds in two main stages: the initial formation of an imine intermediate through the reaction of the aldehyde with an ammonia (B1221849) source, followed by the in-situ reduction of the imine to the desired primary amine.
A variety of reducing agents can be employed for the reduction step, with the selection influencing reaction conditions and compatibility with other functional groups. Common reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH). researchgate.net Catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst such as palladium on carbon (Pd/C) or Raney Nickel is also a viable approach. google.com The use of aqueous ammonia as the nitrogen source in conjunction with a suitable reducing agent provides a direct route to the primary amine. organic-chemistry.orgresearchgate.net
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol (B145695) | Inexpensive, readily available | Can reduce the aldehyde precursor if not controlled |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Reduces imines faster than carbonyls | Toxic cyanide byproduct |
| Sodium Triacetoxyborohydride (Na(OAc)₃BH) | Dichloromethane, Acetic Acid | Mild, selective for imines, non-toxic | More expensive, moisture sensitive |
| H₂/Metal Catalyst (e.g., Pd/C) | Ethanol, 1-50 atm H₂ | "Green" byproduct (none), high efficiency | Requires specialized pressure equipment |
The reaction is typically performed as a one-pot procedure, where the aldehyde, ammonia, and reducing agent are combined, leading to the direct formation of this compound.
The Gabriel synthesis provides a classic and robust method for the preparation of primary amines while avoiding the common problem of over-alkylation seen in direct amination with ammonia. masterorganicchemistry.comwikipedia.org This multi-step process utilizes phthalimide (B116566) as a protected surrogate for ammonia. wikipedia.org
The synthesis commences with the deprotonation of phthalimide by a base like potassium hydroxide (B78521) or potassium carbonate to form potassium phthalimide. numberanalytics.com This phthalimide anion then acts as a nucleophile in an SN2 reaction with a suitable substrate, in this case, a 3-(2-bicyclo[2.2.1]heptanyl)propyl halide (e.g., bromide or iodide) or tosylate. The steric bulk of the bicyclo[2.2.1]heptanyl group presents a potential challenge for the SN2 step, which generally fails with more hindered secondary alkyl halides. wikipedia.org However, the reaction center is on a primary carbon of the propyl chain, mitigating this steric hindrance to a degree.
The final step is the cleavage of the resulting N-alkylphthalimide to release the free primary amine. While traditional methods employed harsh acidic or basic hydrolysis, the Ing-Manske procedure, which uses hydrazine (B178648) (N₂H₄) in a refluxing alcoholic solvent, is now more common due to its milder, neutral conditions. wikipedia.orgthermofisher.com This method precipitates phthalhydrazide, allowing for a cleaner isolation of the desired this compound. wikipedia.org
Table 2: Key Stages of the Gabriel Synthesis
| Stage | Reagents | Intermediate/Product | Purpose |
|---|---|---|---|
| 1. Phthalimide Deprotonation | Phthalimide, KOH | Potassium Phthalimide | Generates the nucleophile |
| 2. N-Alkylation (SN2) | 3-(2-Bicyclo[2.2.1]heptanyl)propyl bromide | N-(3-(2-Bicyclo[2.2.1]heptanyl)propyl)phthalimide | Forms the C-N bond |
| 3. Amine Liberation (Ing-Manske) | Hydrazine (N₂H₄) | this compound | Releases the primary amine |
A conceptually straightforward approach to introducing the amine functionality is through direct nucleophilic displacement (SN2 reaction) on a 3-(2-bicyclo[2.2.1]heptanyl)propyl derivative bearing a good leaving group, such as a halide or a sulfonate ester (tosylate, mesylate).
One of the most effective methods in this category involves the use of the azide (B81097) ion (N₃⁻) as the nucleophile. The reaction of a substrate like 3-(2-bicyclo[2.2.1]heptanyl)propyl tosylate with sodium azide (NaN₃) proceeds via an SN2 mechanism to yield an alkyl azide. ethernet.edu.et This intermediate is then reduced to the primary amine in a subsequent step. Common reducing agents for azides include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C). ethernet.edu.etresearchgate.net This two-step sequence is often preferred over direct amination with ammonia because it cleanly avoids the formation of secondary and tertiary amine byproducts. ethernet.edu.et A study involving a bicyclo[2.2.1]heptane skeleton demonstrated an efficient sequence of converting a hydroxyl group to a mesylate, followed by displacement with azide and subsequent reduction to the amine. researchgate.net
Direct amination using ammonia as the nucleophile is also possible but is often less practical due to the propensity for over-alkylation, where the initially formed primary amine acts as a nucleophile itself to react with more of the alkyl halide, leading to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. masterorganicchemistry.com To favor the formation of the primary amine, a very large excess of ammonia is typically required to increase the probability that the alkyl halide will react with ammonia rather than the product amine.
Integrated Multi-Step Synthetic Sequences for this compound
The synthesis of this compound typically requires a multi-step sequence, as the starting materials containing the bicyclo[2.2.1]heptane core may not possess the required three-carbon side chain with a terminal amine. A common and efficient strategy for constructing the bicyclic core itself is the Diels-Alder reaction between cyclopentadiene and a suitable dienophile. msu.edunih.gov
A plausible synthetic route can be envisioned as follows:
Diels-Alder Cycloaddition: Reaction of cyclopentadiene with an acrylic acid derivative (e.g., acrolein or methyl acrylate) would form a bicyclo[2.2.1]hept-5-ene derivative with a functionalized one-carbon side chain at the 2-position.
Chain Elongation: The side chain would then need to be elongated to the required three-carbon propyl group. This could be achieved through various standard organic transformations.
Functional Group Interconversion: The terminal functional group on the three-carbon chain (e.g., an ester or carboxylic acid) would be converted to a group suitable for amination, such as an alcohol (which can be converted to a halide or tosylate) or an aldehyde.
Amination: One of the amination methods described in section 2.3.2 would be employed to introduce the terminal primary amine.
Saturation (if necessary): If the Diels-Alder reaction yields an unsaturated bicyclo[2.2.1]hept-5-ene precursor, a final catalytic hydrogenation step would be required to saturate the double bond to give the final product.
An alternative, more direct approach involves the hydroformylation of a bicyclo[2.2.1]heptene derivative that already contains a two-carbon side chain. For instance, a patent describes the hydroformylation of a substituted bicyclo[2.2.1]heptane olefin using syngas (CO/H₂) to introduce an aldehyde group, directly forming a propanal derivative. google.com This aldehyde is then a direct precursor for reductive amination as described in section 2.3.2.1.
Catalytic Approaches in the Synthesis of this compound
Catalysis is integral to the efficient synthesis of the target molecule, particularly in reactions involving hydrogenation.
Many synthetic routes to the bicyclo[2.2.1]heptane system, especially those employing the Diels-Alder reaction, initially produce an unsaturated bicyclo[2.2.1]hept-5-ene intermediate. google.com For example, the precursor 3-(bicyclo[2.2.1]hept-5-en-2-yl)propanal is a known compound. nih.gov To obtain the final saturated bicyclo[2.2.1]heptane (norbornane) structure, the double bond within the bicyclic system must be reduced.
Catalytic hydrogenation is the most common and efficient method for this transformation. The reaction involves treating the unsaturated precursor with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst.
Table 3: Common Catalysts for Hydrogenation of Bicyclo[2.2.1]heptene Systems
| Catalyst | Typical Solvent | Pressure | Temperature | Notes |
|---|---|---|---|---|
| Palladium on Carbon (Pd/C) | Ethanol, Ethyl Acetate | 1-5 atm | Room Temperature | Most common, highly efficient, >95% conversion often achieved. |
| Platinum Dioxide (PtO₂, Adams' catalyst) | Acetic Acid, Ethanol | 1-3 atm | Room Temperature | Very active catalyst, may require careful control. |
| Raney Nickel (Ra-Ni) | Ethanol | 1-50 atm | Room Temperature to 50 °C | Often used for reducing other functional groups as well. |
The hydrogenation is typically performed in a suitable solvent like ethanol or ethyl acetate at room temperature and pressures ranging from atmospheric to slightly elevated. The reaction is generally clean, high-yielding, and proceeds with predictable stereochemistry, with hydrogen adding to the less sterically hindered exo face of the double bond.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis provides powerful and efficient pathways for the construction of carbon-carbon and carbon-nitrogen bonds, which are essential for synthesizing complex amines like this compound. These methods often offer high selectivity and functional group tolerance compared to traditional synthetic routes.
One prominent strategy involves the hydroformylation of a suitable norbornene precursor, followed by reductive amination. Hydroformylation, an atom-economical process, utilizes catalysts based on rhodium or cobalt to add a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. researchgate.net For instance, 2-allyl-bicyclo[2.2.1]heptane can be converted to 3-(bicyclo[2.2.1]heptan-2-yl)propanal. This aldehyde intermediate can then be subjected to transition-metal-catalyzed reductive amination to yield the target primary amine. evitachem.com This two-step, one-pot sequence is highly efficient for amine synthesis. acs.org
Another powerful approach is hydroamination, which involves the direct addition of an N-H bond of an amine across an alkene double bond. Catalysts derived from early and late transition metals, as well as lanthanides, have shown significant activity for this transformation. nih.gov For example, tantalum imido complexes have been demonstrated to catalyze the hydroamination of norbornene, representing a direct method to form the C-N bond on the bicyclic core. nih.gov While direct hydroamination of a propylene-substituted norbornane (B1196662) with ammonia would be the most direct route, such transformations involving unactivated alkenes remain challenging. researchgate.net
Palladium-catalyzed reactions, such as the Catellani reaction, offer sophisticated methods for C-H functionalization. These reactions utilize norbornene as a transient mediator to orchestrate ortho-C-H functionalization of aryl halides. nih.govrsc.org While not a direct synthesis of the target aliphatic amine, these principles highlight the versatility of transition metals in functionalizing the bicyclo[2.2.1]heptane system, which could be adapted for constructing complex precursors.
The table below summarizes various transition metal-catalyzed reactions applicable to the synthesis of amines containing the bicyclo[2.2.1]heptane scaffold.
| Reaction Type | Catalyst System (Example) | Precursor | Key Transformation | Ref. |
| Hydroformylation | Rh/phosphine ligands | 2-Allyl-bicyclo[2.2.1]heptane | C=C → CH-CHO | researchgate.net |
| Reductive Amination | Transition Metal Catalysts | 3-(Bicyclo[2.2.1]heptan-2-yl)propanal | CHO → CH₂NH₂ | evitachem.comacs.org |
| Hydroamination | Cationic Tantalum Imido Complexes | Norbornene | C=C + R-NH₂ → CH-CH(NHR) | nih.gov |
| C-N Cross-Coupling | Palladium Complexes | Functionalized Norbornane | C-X + HNR₂ → C-NR₂ | rsc.org |
Challenges and Innovations in Large-Scale Preparation
Translating a laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including reaction safety, product purification, cost-effectiveness, and process robustness. The synthesis of bicyclo[2.2.1]heptanyl-amines is no exception.
A common route to the bicyclo[2.2.1]heptane core involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile. google.com A significant challenge in scaling this reaction is managing its thermal profile. These reactions are often highly exothermic and may require elevated temperatures, necessitating the use of specialized high-pressure, sealed reaction vessels. google.com The thermal risks associated with potential runaway reactions are a major safety concern on a large scale.
Another critical challenge is the control of stereochemistry. The Diels-Alder reaction can produce a mixture of endo and exo isomers, and subsequent functionalization can generate additional stereocenters. researchgate.net For a related compound, rac-3-exo-isopropylbicyclo[2.2.1]heptan-2-exo-amine, the synthesis produced a 2:1 mixture of diastereomers that required careful chromatographic separation. google.com Relying on chromatography for purification on a multi-kilogram or ton scale is often economically unfeasible and generates significant solvent waste. The ideal large-scale process would involve a highly stereoselective synthesis or an efficient, non-chromatographic method for isomer separation, such as selective crystallization. researchgate.net
| Challenge | Traditional Approach | Innovation / Solution |
| Thermal Safety | Large batch reactors with cooling | Continuous flow reactors for superior heat transfer |
| Stereoisomer Separation | Preparative chromatography | Development of stereoselective catalysts; selective crystallization |
| Reaction Conditions | High temperatures in sealed vessels | Milder reaction conditions through advanced catalyst design |
| Process Efficiency | Multi-step batch processes | Telescoping reactions in one-pot or flow systems |
Green Chemistry Principles in the Synthesis of Bicyclo[2.2.1]heptanyl-Amines
The application of green chemistry principles is crucial for developing sustainable synthetic processes that minimize environmental impact. The synthesis of bicyclo[2.2.1]heptanyl-amines can be made more environmentally benign by focusing on several key areas.
Safer Solvents and Reagents: A significant portion of chemical waste is from solvents. Green chemistry encourages the use of safer, less toxic solvents (e.g., water, ethanol, or supercritical fluids) or, ideally, solvent-free conditions. In the context of reductive amination, traditional reagents like sodium borohydride can be replaced with greener alternatives, including catalytic hydrogenation, which produces only water as a byproduct. acs.org
Catalysis: The use of catalytic reagents is superior to stoichiometric ones. Catalysts are used in small amounts and can be recycled and reused, reducing waste. The transition metal-catalyzed reactions discussed in section 2.5.2 are prime examples of this principle. mdpi.com Furthermore, the field of biocatalysis, using enzymes to perform chemical transformations, offers a highly green alternative. Enzymes operate under mild conditions (room temperature and atmospheric pressure) in aqueous media and exhibit exceptional selectivity, which can eliminate the need for protecting groups and reduce the formation of unwanted isomers. acs.org
Energy Efficiency: Synthetic routes should be designed to minimize energy consumption. This can be achieved by conducting reactions at ambient temperature and pressure whenever possible. The development of more active catalysts that can operate under milder conditions is a key area of research that aligns with this principle.
By integrating these principles—such as favoring atom-economical, catalytic reactions, utilizing safer solvents, and exploring biocatalytic routes—the synthesis of this compound and related compounds can be made significantly more sustainable.
| Green Chemistry Principle | Application in Bicyclo[2.2.1]heptanyl-Amine Synthesis |
| Atom Economy | Employing addition reactions like hydroamination and hydroformylation. |
| Catalysis | Using transition metal catalysts or enzymes instead of stoichiometric reagents. |
| Safer Solvents | Replacing hazardous organic solvents with water, ethanol, or minimizing solvent use. |
| Energy Efficiency | Developing catalysts that function effectively at lower temperatures and pressures. |
| Waste Reduction | Designing synthetic routes with fewer steps and avoiding protecting groups. |
Chemical Transformations and Reactivity Profiles of 3 2 Bicyclo 2.2.1 Heptanyl Propan 1 Amine
Reactions Involving the Primary Amine Functional Group
The primary amine group in 3-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine is a versatile functional group that readily participates in a variety of nucleophilic reactions. These transformations allow for the introduction of a wide range of substituents, leading to the synthesis of diverse derivatives with potential applications in various fields of chemistry.
Acylation and Sulfonylation Reactions
Primary amines are readily acylated by acid chlorides or acid anhydrides to form amides. libretexts.org Similarly, they react with sulfonyl chlorides to yield sulfonamides. These reactions are fundamental in organic synthesis for the protection of amines or the introduction of specific functionalities. For this compound, these reactions would proceed by nucleophilic attack of the amine on the electrophilic carbonyl or sulfonyl center.
The general scheme for these reactions is as follows:
Acylation: R-COCl + H₂N-(CH₂)₃-Bicyclo[2.2.1]heptane → R-CONH-(CH₂)₃-Bicyclo[2.2.1]heptane + HCl
Sulfonylation: R-SO₂Cl + H₂N-(CH₂)₃-Bicyclo[2.2.1]heptane → R-SO₂NH-(CH₂)₃-Bicyclo[2.2.1]heptane + HCl
These reactions are typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride byproduct. libretexts.org
Alkylation and Reductive Alkylation Strategies
The direct alkylation of primary amines with alkyl halides can be challenging to control, often leading to mixtures of mono- and poly-alkylated products. masterorganicchemistry.com This is because the resulting secondary amine is often more nucleophilic than the starting primary amine. However, under carefully controlled conditions, mono-alkylation can be achieved.
A more controlled and widely used method for the synthesis of secondary and tertiary amines is reductive amination. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of the primary amine with an aldehyde or ketone, followed by in-situ reduction of this intermediate to the corresponding amine. masterorganicchemistry.comlibretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com
An example of a reductive amination reaction is shown below:
| Reactant 1 | Reactant 2 | Reducing Agent | Product |
| This compound | Aldehyde (R'CHO) | NaBH₃CN | N-(Alkyl)-3-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine |
| This compound | Ketone (R'R''CO) | NaBH(OAc)₃ | N-(Dialkyl)-3-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine |
Formation of Amides and Sulfonamides
As extensions of acylation and sulfonylation, the formation of amides and sulfonamides from this compound is a key transformation. Amide bond formation can be achieved by reacting the amine with a carboxylic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
The synthesis of sulfonamides from amines is a well-established process. For instance, various sulfonamides based on the 2-azabicycloalkane skeleton have been prepared by reacting the corresponding amines with sulfonyl chlorides in the presence of a base like potassium hydroxide (B78521). While not the exact target molecule, this demonstrates the general applicability of this reaction to bicyclic amines.
Urea (B33335) and Thiourea (B124793) Derivatives Synthesis
Primary amines react with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. These reactions are generally high-yielding and proceed under mild conditions. acs.org A series of 1,3-disubstituted ureas containing a bicyclo[2.2.1]heptane fragment have been synthesized by reacting bicyclo[2.2.1]heptan-2-amine with various isocyanates. nih.govresearchgate.net This methodology can be directly applied to this compound.
An alternative method for urea synthesis involves the reaction of the amine with 1,1'-carbonyldiimidazole (B1668759) (CDI) to form an intermediate carbamate, which then reacts with another amine. nih.gov
Below is a table summarizing the synthesis of urea and thiourea derivatives from related bicyclo[2.2.1]heptane amines:
| Bicyclic Amine | Reagent | Product Type | Yield (%) | Reference |
| Bicyclo[2.2.1]heptan-2-amine | 2-Fluoroaniline + CDI | Urea | - | smolecule.com |
| Bicyclo[2.2.1]heptan-2-amine | (Adamantan-1-yl)methylamine hydrochloride + CDI | Urea | 35 | smolecule.com |
| 1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine | 3-chlorophenylisothiocyanate | Thiourea | 60 | mdpi.com |
Amine Oxidation and Reduction Reactions
The primary amine group in this compound can undergo oxidation to various nitrogen-containing functional groups, such as imines, oximes, or nitro compounds, depending on the oxidizing agent and reaction conditions. For example, the oxidation of bicyclo[2.2.1]heptan-2-amine can yield bicyclo[2.2.1]heptan-2-one (norcamphor).
Conversely, while the primary amine itself is in a reduced state, transformations of derivatives of the amine, such as amides or imines, back to the amine are considered reduction reactions in a broader synthetic context. For example, amides can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). google.com
Transformations Involving the Bicyclo[2.2.1]heptane Core
The bicyclo[2.2.1]heptane skeleton is a strained bicyclic system, and this ring strain can influence its reactivity. Under certain conditions, particularly those involving carbocationic intermediates, the bicyclic core can undergo rearrangements or ring-opening reactions. nih.gov
Wagner-Meerwein rearrangements are common in the bicyclo[2.2.1]heptane system, especially during reactions that generate a carbocation on the ring. Additionally, strain-releasing ring-opening reactions have been observed. For example, the reaction of a mesyloxy-substituted bicyclo[2.2.1]heptane with a nucleobase led to a rearranged cyclohexenyl derivative. nih.gov
It is important to note that the presence of the 3-aminopropyl substituent may influence the course of these transformations. The amine group could potentially participate in such reactions, either through intramolecular nucleophilic attack or by altering the electronic properties of the bicyclic system. However, specific studies on the transformations of the bicyclo[2.2.1]heptane core in this compound are not extensively documented in the literature.
Functionalization of the Bicyclo[2.2.1]heptane Ring System
Specific studies on the functionalization of the bicyclo[2.2.1]heptane ring of this compound have not been extensively reported. Nevertheless, the reactivity of the norbornane (B1196662) cage is well-documented and allows for predictions of potential transformations. Functionalization can occur at the bridgehead positions or on the bridges of the bicyclic system. Free radical reactions are a common method for introducing functionality to such saturated hydrocarbons. For instance, hydrogen abstraction by a trichloromethyl radical has been studied on bicyclo[2.2.1]heptane, although no bridgehead hydrogen abstraction was observed in that specific case.
The introduction of substituents onto the bicyclo[2.2.1]heptane ring often involves precursors where the ring is unsaturated (i.e., norbornene derivatives) which then undergo addition reactions, followed by reduction to the saturated system. The Diels-Alder reaction is a cornerstone in the synthesis of the bicyclo[2.2.1]heptane skeleton itself, allowing for the introduction of a variety of functional groups that can be further manipulated.
| Reaction Type | Reagents/Conditions | Expected Product Type |
| Free Radical Halogenation | NBS, light/heat | Halogenated bicyclo[2.2.1]heptane derivative |
| Oxidation | Strong oxidizing agents | Ketone or alcohol on the bicyclic ring |
This table represents potential functionalization reactions based on the general reactivity of the bicyclo[2.2.1]heptane system.
Ring Opening and Rearrangement Pathways
For instance, the Wagner-Meerwein rearrangement is a classic transformation observed in the norbornane system. This involves a 1,2-shift of a carbon-carbon bond, leading to a rearranged carbocationic intermediate that can then be trapped by a nucleophile. Radical-induced rearrangements of bicyclo[2.2.1]heptadiene systems are also known, which can lead to different isomeric structures. While the target molecule is saturated, the generation of a reactive intermediate on the ring could potentially trigger such skeletal reorganizations.
Bridgehead Reactivity Investigations
Direct investigations into the bridgehead reactivity of this compound are not found in the reviewed literature. The bridgehead positions of the bicyclo[2.2.1]heptane system are known to be significantly less reactive than those of larger bicyclic systems like bicyclo[2.2.2]octane or adamantane. This reduced reactivity is attributed to the high strain energy that would be associated with the formation of a planar carbocation at the bridgehead, which is required for SN1 type reactions.
Similarly, free radical abstraction of bridgehead hydrogens in bicyclo[2.2.1]heptane is inhibited. Studies on the decomposition of bis-(4H-decafluorobicyclo[2.2.1]heptane-1-carbonyl) peroxide have been used to generate and study bridgehead radicals in polyfluorinated systems, providing insight into their behavior.
| Bicyclic System | Bridgehead Free Radical Hydrogen Abstraction |
| Bicyclo[2.2.1]heptane | 0% |
| Bicyclo[2.2.2]octane | 8.8 ± 2% |
| Adamantane | 86.0 ± 2% |
Data adapted from a study on hydrogen abstraction by trichloromethyl radicals, illustrating the low reactivity of the bicyclo[2.2.1]heptane bridgehead.
Mechanistic Studies of Key Reactions of this compound
Kinetic Analysis of Reaction Pathways
A specific kinetic analysis of the reaction pathways of this compound has not been published. However, kinetic studies on structurally related amines provide a framework for understanding its likely behavior. For example, the kinetics of alkylation reactions of 1-amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one have been investigated. Such studies typically reveal the reaction order and allow for the elucidation of the mechanism, such as whether a reaction proceeds via an SN1 or SN2 pathway. The steric hindrance imposed by the bulky bicyclo[2.2.1]heptyl group attached to the propanamine side chain would be expected to influence the rate of reactions at the amino group.
Identification of Reaction Intermediates
There is no available research identifying reaction intermediates in transformations involving this compound. The identification of intermediates is crucial for a thorough understanding of reaction mechanisms. In the context of the bicyclo[2.2.1]heptane system, carbocationic intermediates are frequently proposed in rearrangement reactions. For reactions involving the amine group, intermediates such as ammonium (B1175870) salts or, in the case of reactions with carbonyl compounds, iminium ions, would be expected. Spectroscopic techniques like NMR and mass spectrometry are typically employed to detect and characterize such transient species.
Participation in Multicomponent Reactions
There is no specific documentation of this compound participating in multicomponent reactions (MCRs). MCRs are powerful synthetic tools that combine three or more reactants in a single step to form a complex product. Primary amines are common components in many named MCRs, such as the Ugi and Mannich reactions.
Given its structure as a primary amine, it is plausible that this compound could serve as the amine component in various MCRs. The bulky bicyclo[2.2.1]heptyl group might influence the stereochemical outcome of such reactions and could be a handle for creating libraries of complex molecules with potential applications in medicinal chemistry. For example, a related compound, bicyclo[2.2.1]heptan-2-amine, has been used in reactions with 1,1'-carbonyldiimidazole and other amines to synthesize a series of 1,3-disubstituted ureas, which can be considered a three-component reaction.
Stereochemical Control and Diastereomeric Considerations in 3 2 Bicyclo 2.2.1 Heptanyl Propan 1 Amine Chemistry
Diastereomerism in 3-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine
Diastereomerism in substituted bicyclo[2.2.1]heptane systems is a well-established phenomenon, primarily arising from the endo and exo orientation of substituents relative to the bicyclic ring structure. In the context of this compound, the propan-1-amine group can be attached to the C2 position of the norbornane (B1196662) skeleton in either of these two diastereomeric forms.
The formation of diastereomeric mixtures of this compound is typically a consequence of the synthetic route employed. A common strategy for the synthesis of the bicyclo[2.2.1]heptane core is the Diels-Alder reaction between cyclopentadiene (B3395910) and a suitable dienophile. The stereochemical outcome of this reaction is governed by the Alder-endo rule, which generally favors the formation of the endo isomer due to secondary orbital interactions. cdnsciencepub.com However, the exo isomer is often the thermodynamically more stable product, and under certain reaction conditions, mixtures of endo and exo products can be obtained. google.com
For instance, the synthesis of a related compound, rac-3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine hydrochloride, proceeds through a Diels-Alder reaction that generates a 2:1 mixture of C2-endo-C3-exo and C2-exo-C3-endo racemic products. nih.gov Subsequent reduction of a precursor, such as a nitrile or a nitro group, on the side chain would lead to the corresponding amine without altering the established endo or exo stereochemistry of the substituent on the bicyclic ring.
The characterization of these diastereomeric mixtures relies on a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between endo and exo isomers. mdpi.com The coupling constants and chemical shifts of the protons on the bicyclic system are often distinct for each diastereomer due to their different spatial environments. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed to separate and identify the components of the mixture. stackexchange.com
Table 1: Representative Spectroscopic Data for Distinguishing endo and exo Isomers of Bicyclo[2.2.1]heptane Derivatives (Note: This table is illustrative and based on general principles and data for analogous compounds, as specific data for this compound is not readily available in the literature.)
| Diastereomer | Representative ¹H NMR Chemical Shift (δ, ppm) of H at C2 | Characteristic Coupling Constants (J, Hz) |
| exo | Typically downfield compared to endo | J(H2-endo, H3-endo) is small or ~0 Hz |
| endo | Typically upfield compared to exo | J(H2-exo, H3-exo) is typically larger |
The separation of endo and exo diastereomers is crucial for studying their individual properties and for applications where a single stereoisomer is required. Several methods can be employed for the separation and enrichment of diastereomers of bicyclo[2.2.1]heptane derivatives.
Chromatographic techniques are the most common and effective methods. High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases, can be highly effective for separating both diastereomers and enantiomers of related bicyclic amino alcohols. nih.gov For the separation of diastereomeric amines, standard column chromatography on silica (B1680970) gel can also be effective, as the different spatial arrangements of the functional groups lead to different affinities for the stationary phase. nih.govnih.gov
Fractional crystallization is another classical method for separating diastereomers. By forming salts with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid, the resulting diastereomeric salts often exhibit different solubilities, allowing for their separation by crystallization. nih.gov
Chemical methods involving stereoselective reactions can also be used to enrich one diastereomer. For example, if one diastereomer reacts at a significantly different rate than the other, a kinetic resolution can be achieved.
Influence of Stereochemistry on Chemical Reactivity and Selectivity
The endo and exo stereochemistry of the propan-1-amine substituent on the bicyclo[2.2.1]heptane ring can have a significant impact on the chemical reactivity and selectivity of the molecule. The rigid bicyclic framework imposes distinct steric environments on the two faces of the ring system.
The exo face is generally more sterically accessible than the endo face, which is shielded by the rest of the bicyclic structure. This difference in steric hindrance can lead to different reaction rates for the endo and exo diastereomers. For example, in reactions involving the amino group, the exo-amine may react faster with bulky reagents due to its greater accessibility.
Conversely, the proximity of the substituent to other parts of the molecule in the endo position can lead to intramolecular interactions that might influence reactivity. For example, the endo-amine could potentially form a hydrogen bond with another functional group on the bicyclic ring, which could alter its nucleophilicity or basicity compared to the exo isomer.
In reactions involving the bicyclic core itself, such as additions to a double bond in a corresponding norbornene precursor, the stereochemistry of the existing substituent can direct the approach of incoming reagents, leading to high diastereoselectivity in the formation of new stereocenters. The exo isomer generally directs incoming reagents to the exo face, while the endo isomer can direct them to either face depending on the specific reaction and reagents.
Stereochemical Implications in Derivative Synthesis
The steric hindrance imposed by the bicyclo[2.2.1]heptane skeleton is a primary determinant in the diastereoselectivity observed during the synthesis of derivatives from this compound. The accessibility of the amine functionality and the trajectory of incoming reagents are dictated by the endo or exo configuration of the propanamine side chain.
In the exo-isomer, the propanamine side chain extends away from the bulk of the bicyclic structure, rendering the amine group more sterically accessible. Conversely, in the endo-isomer, the side chain is positioned underneath the bicyclic ring system, creating a more sterically encumbered environment around the nitrogen atom. This difference in steric accessibility can lead to significant variations in reaction rates and diastereoselectivities when these isomers are used as starting materials for derivative synthesis.
For instance, in acylation reactions, the approach of an acylating agent to the amine is less hindered in the exo-isomer, often leading to faster reaction kinetics. Moreover, when the amine is used to introduce a chiral center, the endo and exo forms can act as distinct chiral auxiliaries, influencing the stereochemical course of the reaction.
A common method for the synthesis of the bicyclo[2.2.1]heptane core is the Diels-Alder reaction. The cycloaddition of cyclopentadiene with a suitable dienophile often results in a mixture of endo and exo diastereomers. For example, the reaction to form precursors to related bicyclo[2.2.1]heptanamine compounds has been reported to yield a 2:1 mixture of C2-endo-C3-exo and C2-exo-C3-endo products, highlighting the challenge in achieving high diastereoselectivity in the initial synthesis of the scaffold. google.com
The reactivity of substituents on the norbornane ring is also heavily influenced by their stereochemical placement. Studies on related norbornane systems have shown that exo-substituted isomers can exhibit higher reactivity in certain transformations compared to their endo-counterparts. This is often attributed to the greater steric hindrance experienced by the endo substituent, which can impede the approach of reagents or catalysts.
While specific studies detailing the stereochemical outcomes for a wide range of derivatives of this compound are not extensively documented in publicly available literature, the principles of stereocontrol in norbornane chemistry provide a strong basis for predicting the behavior of these diastereomers in synthesis. The choice of the endo or exo starting material is a critical decision that will dictate the three-dimensional structure of the resulting derivatives.
Below is a table summarizing the expected influence of the endo and exo stereochemistry on the synthesis of derivatives.
| Reaction Type | Expected Outcome for exo-Isomer | Expected Outcome for endo-Isomer | Rationale |
| N-Acylation | Generally faster reaction rates. | Generally slower reaction rates. | The amine in the exo position is more sterically accessible. |
| Alkylation on Nitrogen | Higher yields and potentially lower diastereoselectivity if the alkylating agent is not sterically demanding. | Lower yields and potentially higher diastereoselectivity due to steric hindrance directing the approach of the electrophile. | Steric hindrance in the endo isomer can favor a specific approach of the alkylating agent. |
| Use as a Chiral Auxiliary | The bicyclic scaffold directs the stereochemistry of the reaction at a prochiral center. The stereochemical bias will be opposite to that of the endo-isomer. | The bicyclic scaffold directs the stereochemistry of the reaction at a prochiral center. The steric bulk of the bicyclic ring shields one face of the reaction center. | The rigid and well-defined stereochemistry of the norbornane moiety provides a chiral environment. |
Further empirical studies are necessary to quantify the diastereomeric ratios and yields for specific derivative syntheses from the individual endo and exo isomers of this compound. Such research would provide valuable insights for the rational design of stereochemically pure compounds for various applications.
Theoretical and Computational Investigations of 3 2 Bicyclo 2.2.1 Heptanyl Propan 1 Amine
Electronic Structure Analysis and Molecular Orbital Theory
The electronic structure of 3-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine is fundamentally shaped by the saturated, strained bicyclic cage of the norbornane (B1196662) moiety and the flexible propan-1-amine side chain. Computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, provide profound insights into the distribution of electrons and the nature of the molecular orbitals (MOs).
Molecular orbital theory describes the wave-like behavior of electrons in molecules, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance in determining a molecule's reactivity. In this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, reflecting the non-bonding lone pair of electrons. This makes the amine group the principal site for electrophilic attack and dictates its basicity.
The LUMO, on the other hand, is likely to be distributed over the σ* (antibonding) orbitals of the C-N and C-H bonds of the propanamine chain and the bicyclic framework. The energy gap between the HOMO and LUMO is a critical parameter that influences the kinetic stability of the molecule. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity.
Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding and delocalization within molecules. For bicyclic amines, NBO analysis has been employed to understand the nature of the nitrogen lone pair and the σ-orbitals of the adjacent C-C bonds, which are crucial in determining the barriers to nitrogen inversion. researchgate.net
Table 1: Representative Molecular Orbital Energies for a Model Bicyclo[2.2.1]heptane System (Note: These are illustrative values for the parent norbornane and may differ for the title compound. Specific calculations for this compound are not readily available in the literature.)
| Molecular Orbital | Energy (eV) (Illustrative) | Description |
| HOMO | -9.5 | Localized on the amine nitrogen (lone pair) |
| HOMO-1 | -10.8 | σ-bonding orbitals of the bicyclic framework |
| LUMO | +2.1 | σ-antibonding orbitals of the C-N and C-H bonds |
| LUMO+1 | +3.5 | σ-antibonding orbitals of the bicyclic framework |
Conformational Analysis of the Bicyclo[2.2.1]heptane Amine System
The conformational flexibility of this compound is primarily associated with the rotation around the single bonds of the propan-1-amine side chain. The bicyclo[2.2.1]heptane cage itself is rigid. The attachment of the propyl chain can be in either an exo or endo position on the bicyclic ring, leading to two diastereomers with distinct conformational preferences and reactivities.
Computational studies on 2-alkyl-substituted norbornanes have shown that the relative energies of different conformers are influenced by steric interactions between the alkyl group and the bicyclic framework. For the propan-1-amine side chain, rotations around the C2-Cα, Cα-Cβ, and Cβ-Cγ bonds will lead to various staggered conformations. The most stable conformers will be those that minimize steric clashes between the amine group and the hydrogen atoms of the bicyclic cage.
The relative stability of the exo and endo isomers is a key aspect of norbornane chemistry. Generally, the exo isomer is thermodynamically more stable due to reduced steric hindrance. rsc.org
Table 2: Calculated Relative Conformational Energies for a Model 2-Propylnorbornane System (Note: These are representative values and the presence of the amine group in the title compound may influence the relative energies.)
| Conformer (Dihedral Angle C1-C2-Cα-Cβ) | Relative Energy (kcal/mol) (Illustrative) |
| Anti-periplanar (180°) | 0.0 |
| Syn-clinal (+60°) | +1.2 |
| Syn-clinal (-60°) | +1.5 |
Density Functional Theory (DFT) Studies on Reactivity and Stability
Density Functional Theory (DFT) has become a powerful tool for investigating the reactivity and stability of organic molecules. For derivatives of bicyclo[2.2.1]heptane, DFT calculations can provide valuable information on geometric parameters, vibrational frequencies, and thermochemical properties. chemrxiv.org
In terms of reactivity, DFT can be used to model various reactions involving the amine functionality, such as protonation, alkylation, and acylation. The calculated proton affinity provides a measure of the gas-phase basicity of the amine. Furthermore, DFT can be used to explore the potential for intramolecular interactions, such as hydrogen bonding between the amine group and other parts of the molecule in specific conformations.
Table 3: Selected DFT-Calculated Properties for Norbornane Derivatives (Note: These values are for representative norbornane derivatives and are intended to be illustrative.)
| Property | Calculated Value (Illustrative) | Method/Basis Set |
| C1-C7 Bond Length (Norbornane) | 1.55 Å | B3LYP/6-31G(d) |
| C1-C2-C3 Bond Angle (Norbornane) | 102.5° | B3LYP/6-31G(d) |
| Strain Energy (Norbornane) | ~17 kcal/mol | Various methods |
Computational Predictions of Reaction Pathways and Transition States
A significant application of computational chemistry is the elucidation of reaction mechanisms by mapping out the potential energy surface, including reactants, products, intermediates, and transition states. For reactions involving this compound, computational methods can predict the most likely reaction pathways and the associated activation energies. rsc.org
For instance, in a nucleophilic substitution reaction at the amino group, DFT can be used to model the transition state, providing insights into the geometry and electronic structure of this high-energy species. The calculated activation barrier can then be related to the reaction rate.
Furthermore, computational studies have been instrumental in understanding the complex rearrangement reactions that are characteristic of the bicyclo[2.2.1]heptane system, often involving carbocationic intermediates. rsc.org
Table 4: Illustrative Calculated Activation Energies for a Model Reaction of a Bicyclic Amine
| Reaction | Transition State | Activation Energy (kcal/mol) (Illustrative) |
| N-alkylation | SN2-like | 15-25 |
| Amide formation | Tetrahedral intermediate formation | 10-20 |
Studies of Strained Bonds and Unusual Bonding Characteristics
The bicyclo[2.2.1]heptane skeleton is characterized by significant ring strain, primarily due to the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. This strain is a key factor in the chemical reactivity of norbornane derivatives. mdpi.com Computational studies can quantify the strain energy by comparing the calculated heat of formation with that of a strain-free reference compound.
The C1-C7-C4 bridge introduces considerable strain, and the C-C bonds in the bicyclic system are not all equivalent. The bridgehead C-C bonds are generally longer and weaker than the other C-C bonds. This inherent strain can be released in certain chemical reactions, providing a thermodynamic driving force.
Investigation of Carbonium Ion, Free Radical, and Carbanion Intermediates
The rigid framework of the bicyclo[2.2.1]heptane system leads to the formation of fascinating and often unusual reactive intermediates.
Carbonium Ions: The solvolysis of 2-substituted norbornyl derivatives has been a cornerstone of physical organic chemistry, leading to the concept of the "non-classical" 2-norbornyl cation. acs.orgresearchgate.netacs.orgsubstack.comcomporgchem.comic.ac.ukgithub.io Computational studies have been crucial in elucidating the structure of this ion, which is characterized by a delocalized three-center, two-electron bond. acs.orgcomporgchem.com Depending on the position of the leaving group on the propanamine side chain of the title compound, the formation of a norbornyl-like cation could be envisaged, which would likely undergo rapid rearrangement. The stability of bridgehead carbocations in bicyclic systems is generally low due to the inability to achieve a planar geometry, as dictated by Bredt's rule. stackexchange.comechemi.com
Free Radicals: Free radicals can also be formed on the bicyclo[2.2.1]heptane framework. Computational studies have investigated the structure and stability of norbornyl radicals. The geometry at the radical center is typically pyramidal, and the stability is influenced by the substitution pattern. The rigid structure of the bicyclic system can affect the accessibility of the radical center to reacting species.
Carbanions: Carbanions in the bicyclo[2.2.1]heptane system are also of theoretical interest. The stability of a carbanion is influenced by the hybridization of the carbon atom bearing the negative charge. Due to the geometric constraints of the bicyclic system, the carbanionic center may not be able to adopt the most stable geometry. siue.edu
In-Out Isomerism and Related Configurational Studies
"In-Out" isomerism is a type of stereoisomerism observed in bicyclic and polycyclic systems where a bridgehead substituent can be oriented either "inside" or "outside" the molecular cavity. researchgate.netscilit.com For this compound, this type of isomerism is not directly applicable as the substituent is not at a bridgehead position. However, the related concepts of exo and endo stereoisomerism are central to the chemistry of this compound.
The propan-1-amine group can be attached to the C2 position of the bicyclo[2.2.1]heptane ring in either the exo (pointing away from the C7 bridge) or endo (pointing towards the C7 bridge) configuration. These two diastereomers will have different steric environments and, consequently, different chemical and physical properties. Computational studies are essential for predicting the relative stabilities of these isomers and for understanding how their different shapes influence their reactivity and interactions with other molecules. rsc.org
Utility of 3 2 Bicyclo 2.2.1 Heptanyl Propan 1 Amine As a Key Building Block in Complex Chemical Synthesis
Precursor for Nitrogen-Containing Heterocyclic Compounds
The primary amine functionality of 3-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine serves as a reactive handle for the construction of a wide array of nitrogen-containing heterocyclic compounds. This transformation is a cornerstone of medicinal chemistry and materials science, as heterocycles are prevalent motifs in pharmaceuticals and functional materials. The synthesis of such compounds often involves the reaction of the primary amine with various electrophilic partners, leading to cyclization and the formation of stable ring systems.
The general synthetic strategies to form heterocyclic compounds from primary amines are well-established. For instance, condensation reactions with dicarbonyl compounds can yield pyrroles, while reactions with appropriate precursors can lead to the formation of pyridines, pyrimidines, and other heterocyclic systems. While specific examples detailing the use of this compound in these transformations are not extensively documented in publicly available literature, the reactivity of its primary amine group suggests its suitability as a precursor for such syntheses. The bicyclo[2.2.1]heptane moiety would impart a unique lipophilic and sterically demanding character to the resulting heterocyclic products.
Scaffold for Novel Amine-Containing Derivatives
The inherent structure of this compound makes it an excellent scaffold for the development of novel amine-containing derivatives. The term "scaffold" in this context refers to a core molecular framework upon which additional functional groups and structural modifications can be introduced. The rigid bicyclic portion provides a well-defined three-dimensional orientation, while the flexible propanamine side chain allows for chemical modifications.
Derivatization can be readily achieved through various reactions targeting the primary amine. These include, but are not limited to, acylation to form amides, alkylation to produce secondary and tertiary amines, and reductive amination with aldehydes and ketones to generate a diverse library of substituted amines. Each of these derivatives will possess the characteristic bicyclo[2.2.1]heptane core, which can be advantageous in the design of molecules with specific biological activities or material properties. For example, in medicinal chemistry, the rigid bicyclic scaffold can help in optimizing the binding of a molecule to a biological target by locking it into a specific conformation.
Role in the Synthesis of Bridged and Polycyclic Systems
The bicyclo[2.2.1]heptane core of this compound is itself a bridged polycyclic system. Its utility in the synthesis of even more complex bridged and polycyclic architectures is an area of significant interest. The amine functionality can be used as an anchoring point or a reactive site to initiate further ring-forming reactions.
For instance, intramolecular cyclization reactions involving the amine group and another functional group, introduced elsewhere on the bicyclic system or on a substituent attached to the nitrogen, could lead to the formation of novel, intricate polycyclic frameworks. The stereochemistry of the bicyclo[2.2.1]heptane system would play a crucial role in directing the outcome of such cyclizations, potentially allowing for the stereoselective synthesis of complex products. While specific, documented examples employing this compound in the construction of more elaborate bridged systems are scarce, the principles of organic synthesis support its potential in this area.
Applications in the Construction of Macrocyclic Structures
Macrocycles, large ring structures typically containing 12 or more atoms, are of great importance in areas such as host-guest chemistry, catalysis, and drug discovery. The synthesis of macrocycles often relies on the use of bifunctional building blocks that can be linked together in a ring-closing reaction. This compound, after suitable modification to introduce a second reactive group, could serve as a key component in the construction of novel macrocyclic structures.
For example, the amine could be reacted with a molecule containing two electrophilic sites, or alternatively, the bicyclo[2.2.1]heptane core could be functionalized with a second reactive group, creating a di-functional building block. The rigid nature of the bicyclic unit would be expected to pre-organize the linear precursor for macrocyclization, potentially increasing the efficiency of the ring-closing step. The resulting macrocycles would incorporate the unique conformational and stereochemical properties of the bicyclo[2.2.1]heptane moiety, leading to structures with well-defined three-dimensional shapes and cavities.
Exploration of 3 2 Bicyclo 2.2.1 Heptanyl Propan 1 Amine in Materials Science and Polymer Chemistry
Incorporation as a Monomer in Polymer Architectures
The presence of a primary amine group allows 3-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine to be incorporated as a monomer into various polymer architectures through reactions typical for amines. As a monofunctional amine, its primary role would be to act as a chain-terminating or end-capping agent, controlling molecular weight, or to be incorporated as a pendant group that introduces the bulky bicyclo[2.2.1]heptane moiety onto the polymer backbone.
Polyamides and Polyesters
In the synthesis of polyamides, which are typically formed by the reaction of diamines and diacids, this compound can be introduced as a comonomer. nih.gov Its role would be to control the polymer chain length by capping the growing end with its non-reactive bicyclic group. This can be a crucial method for tuning the melt viscosity and processability of high-performance aromatic polyamides (aramids), which often suffer from poor solubility. researchgate.net The incorporation of bulky pendant groups is a known strategy to disrupt chain packing, reduce crystallinity, and thereby enhance the solubility of aramids in organic solvents. researchgate.net
While the amine functionality is not directly reactive toward ester linkages for incorporation into polyesters during typical polycondensation, it could be used in the synthesis of polyamide-imides or other copolymers where both amide and ester linkages are present. Research on polyamides derived from other bicyclic amines, such as 2,5(6)-bis(aminomethyl)bicyclo[2.2.1]heptane, has shown that these rigid units lead to polymers with high thermal stability and good mechanical properties, though sometimes with limited solubility. researchgate.net
Polyolefins and Polyvinyls
Direct incorporation of this compound as a monomer in polyolefin or polyvinyl chains through standard Ziegler-Natta or free-radical polymerization is not feasible due to the lack of a polymerizable double bond. However, it can be utilized in the post-functionalization of polyolefins. google.com For instance, polyolefins containing electrophilic functional groups, such as maleic anhydride (B1165640) grafts, can readily react with the primary amine of the bicyclo[2.2.1]heptane derivative. google.com This process grafts the bulky cycloaliphatic group onto the polyolefin backbone, which can improve adhesion, alter surface properties, and serve as a compatibilizer in polymer blends. researchgate.net While various bicyclo[2.2.1]heptane derivatives (norbornenes) are widely used as monomers in ring-opening metathesis polymerization (ROMP) to create functional polymers, the saturated nature of this specific amine precludes its direct participation in ROMP. unifr.chresearchgate.netresearchgate.net
Polyurethanes and Epoxy Resins
The primary amine group of this compound is highly reactive with isocyanates and epoxides, making it a valuable component in the synthesis of polyurethanes and the curing of epoxy resins.
In polyurethane systems, the amine will react with an isocyanate group to form a urea (B33335) linkage. When used as an additive or comonomer with diols and diisocyanates, it can act as a chain extender or a chain terminator. The incorporation of cycloaliphatic structures into polyurethanes is known to offer a beneficial compromise between the properties endowed by linear aliphatic and aromatic compounds, providing good UV resistance, thermal stability, and mechanical strength. rsc.orgnih.gov Studies on polyurethanes derived from cycloaliphatic diacids and diols show intermediate mechanical properties compared to those based on purely aromatic or linear aliphatic monomers, along with excellent chemical resistance. bohrium.comresearchgate.net
In epoxy resin formulations, the amine serves as a curing agent (hardener). polymerinnovationblog.com The primary amine can react with two epoxide groups, opening the rings and initiating the cross-linking process. However, as a monoamine, it cannot form a cross-linked network by itself. It would be used in conjunction with multifunctional amines to control the cross-link density and modify the final properties of the thermoset. Cycloaliphatic amines are known to impart high glass transition temperatures (Tg) and superior chemical resistance to cured epoxy systems. polymerinnovationblog.com The rigid and bulky nature of the bicyclo[2.2.1]heptane group would significantly restrict the mobility of the polymer chains, leading to a thermoset with enhanced stiffness and thermal stability. justia.com
Use as a Cross-linking Agent in Polymer Networks
A cross-linking agent must have at least two functional groups to bridge polymer chains together. As this compound is a monoamine, it cannot function as a cross-linking agent on its own.
However, diamine derivatives of the bicyclo[2.2.1]heptane structure are excellent cross-linking agents. For example, 2,5(6)-bis(aminomethyl)bicyclo[2.2.1]heptane is a well-known cycloaliphatic amine used as a curing agent for epoxy resins and as a monomer in polyimides. researchgate.netjustia.com The rigid bicyclic structure acts as a stiff linker between polymer chains, creating a tightly cross-linked network. This structure leads to materials with high thermal stability and mechanical strength. The use of such rigid cross-linkers can significantly increase the glass transition temperature (Tg) of the resulting polymer network. researchgate.netresearchgate.net Therefore, while the subject compound is not a cross-linker, its structural motif is central to the design of high-performance cross-linking agents.
Modification of Polymer Properties via Bicyclo[2.2.1]heptanyl-Amine Integration
The integration of the 3-(2-bicyclo[2.2.1]heptanyl) group into a polymer architecture, either as a pendant group or as part of the main chain via a diamine analog, imparts a distinct set of properties due to its rigid and bulky nature. These modifications are highly desirable for creating high-performance polymers.
Key property modifications include:
Increased Glass Transition Temperature (Tg): The most significant effect is the increase in Tg. The rigid bicyclic cage restricts the rotational freedom of polymer chains, requiring more thermal energy for the onset of segmental motion. Polyamides and polyimides containing bicyclo[2.2.1]heptane units consistently show higher Tgs compared to their non-cyclic or more flexible aromatic counterparts. researchgate.net
Improved Mechanical Properties: The rigid nature of the bicyclic unit can lead to polymers with higher modulus, tensile strength, and hardness. unifr.ch
Modified Solubility: The introduction of bulky, non-polar side groups can disrupt the regular packing of polymer chains. In highly crystalline polymers like aramids, this disruption can decrease crystallinity and improve solubility in common organic solvents, aiding processability. researchgate.net
Reduced Shrinkage: In thermosetting systems like epoxy resins, the use of bulky cycloaliphatic curing agents can reduce the volume shrinkage that occurs during the curing process.
Table 2: Expected Impact of Bicyclo[2.2.1]heptanyl Group on Polymer Properties
| Polymer Property | Expected Effect | Rationale |
|---|---|---|
| Glass Transition Temp. (Tg) | Increase | Restricted chain mobility due to rigid, bulky structure. researchgate.netresearchgate.net |
| Thermal Stability | Increase | High decomposition temperature of the cycloaliphatic ring. researchgate.net |
| Mechanical Strength/Modulus | Increase | Rigid structure enhances stiffness of the polymer matrix. unifr.ch |
| Solubility | Can Increase | Disruption of polymer chain packing reduces crystallinity. researchgate.net |
| UV Resistance | Good | Aliphatic structure is more resistant to UV degradation than many aromatic structures. rsc.org |
| Chemical Resistance | Good | Stable saturated hydrocarbon structure. polymerinnovationblog.com |
Development of Novel Polymeric Materials with Unique Topologies
By strategically incorporating rigid monomers like this compound (or its diamine analogs), chemists can design polymers with intrinsic microporosity (PIMs). The inefficient packing of the rigid and contorted chains creates free volume at the molecular level, which can be exploited for applications in gas separation and storage.
Furthermore, the synthesis of polymers with highly ordered, rigid side chains can lead to the formation of "polymer brush" or comb-like structures. researchgate.net If a polymerizable group were attached to the bicyclo[2.2.1]heptane ring, it could be used to create macromonomers. Polymerizing these macromonomers would result in a polymer backbone densely grafted with rigid side chains, leading to materials with unique solution properties and the ability to form highly organized nanostructures. The predictable geometry of the bicyclic unit provides a level of structural control that is difficult to achieve with more flexible aliphatic or aromatic monomers.
Q & A
Q. What are the common synthetic routes for 3-(2-bicyclo[2.2.1]heptanyl)propan-1-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via reductive amination of bicyclic ketones or through functionalization of pre-formed bicyclo[2.2.1]heptane derivatives. For example, hydrogenation of 3-(2-azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine intermediates (see ) is a key step. Reaction conditions such as temperature (optimized at 60–80°C), solvent polarity (e.g., THF vs. ethanol), and catalyst choice (e.g., Pd/C or Raney Ni) significantly impact yields. Monitoring reaction progress via TLC or GC-MS is critical to avoid over-reduction or side-product formation .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Characterize the compound using a combination of:
- NMR spectroscopy : Analyze the bicyclic proton environment (δ 1.2–2.8 ppm for bridgehead protons) and amine protons (δ 1.5–2.5 ppm, broad).
- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 180.2 for [M+H]⁺).
- X-ray crystallography : Resolve stereochemistry, particularly for enantiomers (if applicable) .
Q. What are the key stability considerations for storing and handling this compound?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation of the amine group. Avoid exposure to moisture, as hydrolysis can degrade the bicyclic framework. Use amber vials to minimize photodegradation. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) are recommended for long-term storage protocols .
Advanced Research Questions
Q. How can enantiomeric purity be optimized for this compound in asymmetric synthesis?
- Methodological Answer : Use chiral catalysts (e.g., BINAP-Ru complexes) during hydrogenation or employ enzymatic resolution with lipases (e.g., Candida antarctica Lipase B) to separate enantiomers. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase). Reaction optimization should balance ee (>95%) and yield trade-offs .
Q. What strategies resolve contradictions in reported receptor binding affinities for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, temperature) or stereochemical variations. To address this:
- Replicate studies using standardized protocols (e.g., radioligand binding assays with [³H]-labeled competitors).
- Compare enantiomer-specific activity (e.g., (1R,2S) vs. (1S,2R) configurations).
- Use computational docking to validate binding poses against crystal structures of target receptors .
Q. How does the bicyclo[2.2.1]heptane moiety influence the compound’s pharmacokinetic properties?
- Methodological Answer : The rigid bicyclic structure enhances metabolic stability by reducing cytochrome P450-mediated oxidation. However, it may limit solubility. To improve bioavailability:
Q. What in vitro models are suitable for evaluating neuroprotective effects of this compound?
- Methodological Answer : Use primary neuronal cultures (e.g., rat cortical neurons) exposed to oxidative stressors (e.g., H₂O₂ or glutamate). Measure:
- Cell viability via MTT assay.
- Reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA).
- Apoptosis markers (e.g., caspase-3 activation). Dose-response curves (1–100 µM) and positive controls (e.g., memantine) are essential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
